Stiolto Respimat
Description
Structure
2D Structure
Properties
CAS No. |
1589477-29-1 |
|---|---|
Molecular Formula |
C40H48BrN3O9S2 |
Molecular Weight |
858.9 g/mol |
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;bromide |
InChI |
InChI=1S/C21H26N2O5.C19H22NO4S2.BrH/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17;1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26);3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q;+1;/p-1/t18-;11?,12-,13+,16-,17+;/m0../s1 |
InChI Key |
FENJBZDBFOCTNA-RXLHNOLISA-M |
SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O.C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O.C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O.C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Synonyms |
Spiolto Respimat Stiolto Respimat tiotropium-olodaterol |
Origin of Product |
United States |
Pharmacological Characterization of Stiolto Respimat Constituents
Tiotropium (B1237716): A Long-Acting Muscarinic Antagonist (LAMA)
Tiotropium is a long-acting antimuscarinic agent that functions as a bronchodilator drugbank.compatsnap.comwikipedia.org. It is a quaternary ammonium (B1175870) compound that inhibits the activity of acetylcholine (B1216132) on muscarinic receptors in the airways, leading to bronchodilation and improved airflow patsnap.com. Tiotropium's effects can last over 24 hours, allowing for once-daily administration drugbank.compatsnap.comnih.govdroracle.ai.
Receptor Binding Kinetics and Affinity for Muscarinic Receptor Subtypes (M1-M5)
Tiotropium exhibits high affinity for muscarinic acetylcholine receptors (mAChRs) M1 to M5 drugbank.comnih.govdroracle.aimims.com. Studies with cloned human muscarinic receptors indicate that tiotropium binds equally well to M1, M2, and M3 receptors researchgate.net. The binding characteristics of tiotropium include high potency, being approximately 10-fold more potent than ipratropium (B1672105) in binding to human lung muscarinic receptors droracle.airesearchgate.netopenrespiratorymedicinejournal.com.
Table 1: Tiotropium's Binding Affinity to Muscarinic Receptor Subtypes
| Receptor Subtype | Binding Affinity (pKi) | Notes | Source |
| hMR2 | 10.7 | nih.gov | |
| hMR3 | 11.0 | nih.gov | |
| M1-M5 | Similar affinity | droracle.aimims.comresearchgate.net |
Emphasis on M3 Receptor Antagonism
Tiotropium primarily exerts its pharmacological effects in the airways through the inhibition of M3 muscarinic receptors located on the smooth muscle cells and submucosal glands drugbank.compatsnap.comwikipedia.orgdroracle.aijocmr.org. M3 receptors are the main subtype responsible for mediating bronchial smooth muscle contraction and mucus secretion in response to cholinergic nerve stimulation and agonists openrespiratorymedicinejournal.comjocmr.orgersnet.orgnih.gov. By blocking these M3 receptors, tiotropium prevents acetylcholine from binding and exerting its constrictive effects, thereby leading to the relaxation of airway smooth muscle and reduced mucus secretion patsnap.comwikipedia.orgbiorxiv.org. This blockade of M3 receptors is a primary objective of anticholinergic therapy in COPD openrespiratorymedicinejournal.com.
Kinetic Subtype Selectivity (e.g., M2 vs. M3)
Despite having similar equilibrium binding affinities for M1, M2, and M3 receptors, tiotropium demonstrates kinetic selectivity, particularly for M3 receptors over M2 receptors patsnap.comnih.govdroracle.aidroracle.airesearchgate.netopenrespiratorymedicinejournal.comnih.govnih.gov. This kinetic selectivity arises because tiotropium dissociates significantly more slowly from M1 and M3 receptors compared to M2 receptors droracle.ainih.govdroracle.airesearchgate.netopenrespiratorymedicinejournal.comnih.govnih.gov. For instance, the dissociation rate from human M2 receptors is about one order of magnitude higher than from human M3 receptors nih.govresearchgate.net. This differential dissociation rate is therapeutically advantageous because M2 receptors are located on postganglionic cholinergic nerve terminals and act as autoreceptors to limit acetylcholine release, thereby limiting vagally induced bronchoconstriction nih.govopenrespiratorymedicinejournal.comersnet.org. Rapid dissociation from M2 receptors allows these autoreceptors to function normally, potentially minimizing unwanted side effects associated with their blockade, such as increased acetylcholine release patsnap.comresearchgate.net.
Table 2: Tiotropium's Dissociation Half-Lives from Muscarinic Receptor Subtypes
| Receptor Subtype | Dissociation Half-Life (t1/2) | Notes | Source |
| M2 | 3.6 hours | nih.gov | |
| M3 | 34.7 hours | nih.gov | |
| M3 | 27 hours | researchgate.netpsu.edu | |
| M3 | 7.7 hours | In a radioligand binding study | researchgate.net |
Molecular Mechanisms of Action in Airway Smooth Muscle Cells
Tiotropium acts as a competitive antagonist at muscarinic receptors, primarily the M3 subtype, in the smooth muscle of the airways patsnap.com. When acetylcholine, a neurotransmitter released by the parasympathetic nervous system, binds to M3 receptors, it typically activates the Gq alpha-protein pathway, leading to the stimulation of phospholipase C (PLC) nih.govjocmr.orgbiorxiv.org. This, in turn, results in the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which trigger an increase in intracellular calcium (Ca2+) levels biorxiv.org. Elevated intracellular calcium induces the contraction of airway smooth muscle cells nih.govbiorxiv.org. By competitively blocking M3 receptors, tiotropium inhibits this Gq alpha-protein stimulation and the subsequent phospholipase C pathway, preventing the influx of intracellular calcium and thus inhibiting bronchoconstriction patsnap.comnih.govbiorxiv.org. This leads to the relaxation of airway smooth muscle and bronchodilation patsnap.comnih.govresearchgate.netresearchgate.net.
Ligand-Receptor Dissociation Dynamics and Residence Time
A crucial aspect of tiotropium's long duration of action is its slow dissociation rate from muscarinic receptors, particularly the M3 subtype patsnap.comnih.govdroracle.aiopenrespiratorymedicinejournal.comnih.govresearchgate.netpsu.eduresearchgate.net. This slow dissociation translates into a prolonged residence time of the drug-receptor complex nih.govresearchgate.netcsmres.co.ukucl.ac.uk. Tiotropium's dissociation half-life from M3 receptors can be exceedingly long, reported to be more than 24 hours (e.g., 27 hours or 34.7 hours) nih.govresearchgate.netpsu.eduresearchgate.netnih.gov. This sustained receptor blockade allows for once-daily dosing and provides consistent bronchodilation over a 24-hour period patsnap.comnih.govdroracle.aimims.com. The long residence time of tiotropium on the M3 receptor is considered kinetically irreversible nih.govresearchgate.net.
Table 3: Tiotropium's Dissociation Half-Life and Residence Time
| Parameter | Value | Notes | Source |
| Dissociation Half-life (M3) | >24 hours | Exceedingly long | researchgate.netnih.gov |
| Dissociation Half-life (M3) | 27 hours | researchgate.netpsu.edu | |
| Dissociation Half-life (M3) | 34.7 hours | Compared to 3.6 hours for M2 | nih.gov |
| Dissociation Half-life (M3) | 7.7 hours | In a radioligand binding study | researchgate.net |
| Residence Time (M3) | Approximately 10-fold longer than M2 | nih.govresearchgate.netucl.ac.uk | |
| Residence Time (M3) | 50-fold longer than Ipratropium | researchgate.netucl.ac.uk |
Role of Specific Amino Acid Interactions (e.g., Asparagine N508)
The exceedingly long half-life and residence time of tiotropium at the M3 receptor are attributed to specific interactions within the binding site researchgate.netnih.gov. A highly directed interaction of the ligand's hydroxyl group with an asparagine residue, specifically Asparagine N508 (often referenced as N508(6.52) in some numbering schemes), plays a critical role researchgate.netnih.gov. This interaction is described as preventing rapid dissociation via a "snap-lock mechanism" researchgate.netnih.gov. Molecular dynamics simulations support these experimental results and highlight that the kinetic selectivity over M2 receptors is also influenced by differences in electrostatics and the flexibility of the extracellular vestibule, particularly extracellular loop 2 (ECL2) researchgate.netcsmres.co.ukucl.ac.uknih.gov. The M2 receptor's ECL2 is more flexible, potentially allowing for easier ligand egress from the binding site compared to the M3 receptor csmres.co.ukucl.ac.uk.
Contribution of Extracellular Vestibule Properties
The prolonged pharmacological effects of both tiotropium and olodaterol (B163178) are significantly influenced by their interaction kinetics with their respective receptors, which can be conceptually related to properties within or around the receptor's extracellular vestibule. Tiotropium exhibits a high potency and slow receptor dissociation from M3 muscarinic receptors, leading to its sustained bronchodilatory action. hpra.iemedsafe.govt.nz This kinetically controlled receptor subtype selectivity, with slower dissociation from M3 than M2 receptors, is a key determinant of its long-lasting effect. medsafe.govt.nz Similarly, olodaterol's prolonged duration of action, extending to at least 24 hours, is fundamentally linked to its tight binding and slow dissociation from the β2-adrenoceptor. wikipedia.orgnih.govdovepress.com This persistent binding is characterized by the formation of a highly stable ternary complex involving olodaterol, the β2-adrenoceptor, and the G stimulatory (Gs) protein. nih.govnih.govdovepress.com While olodaterol shows moderate association with lipid bilayers, the stability of this receptor complex is the primary molecular determinant for its extended pharmacological activity. nih.gov
Olodaterol: An Ultra-Long-Acting Beta2-Adrenergic Agonist (LABA)
Olodaterol is classified as an ultra-long-acting beta2-adrenergic agonist (ULABA), specifically designed for once-daily administration in the management of chronic obstructive pulmonary disease (COPD). wikipedia.orgnih.govnih.gov Its primary pharmacological effect is the relaxation of airway smooth muscle, leading to bronchodilation, which is achieved by binding to and activating beta2-adrenergic receptors predominantly located in the lungs. drugbank.comtga.gov.aunih.govfda.govdrugbank.com
Receptor Binding Kinetics and Selectivity for Beta2-Adrenergic Receptors
Olodaterol demonstrates potent agonistic activity at the human beta2-adrenergic receptor (hβ2-AR). In vitro studies have shown it to be a nearly full agonist, exhibiting an intrinsic activity of 88% compared to isoprenaline, with a half maximal effective concentration (EC50) of 0.1 nM. wikipedia.orgnih.gov A critical aspect of olodaterol's long duration of action is its binding kinetics, characterized by a slow dissociation from the β2-AR. wikipedia.orgnih.gov The dissociation half-life of the olodaterol/β2-AR complex has been reported to be 17.8 hours, which supports its 24-hour duration of action. wikipedia.orgnih.gov This tight and persistent binding contributes to a durable activation of the downstream signaling pathways. nih.govdovepress.com
Olodaterol exhibits high selectivity for the β2-adrenoceptor. hpra.iemedsafe.govt.nzwikipedia.orgdrugbank.comtga.gov.aunih.govfda.govnih.govdrugs.come-lactancia.org This selectivity is crucial for minimizing off-target effects.
Table 1: Olodaterol Receptor Binding and Selectivity
| Receptor Type | Agonist Activity (Fold greater than β1-AR) | Agonist Activity (Fold greater than β3-AR) | EC50 (nM) | Intrinsic Activity (vs. Isoprenaline) | Dissociation Half-life (β2-AR) |
| Beta2-Adrenoceptor | - | - | 0.1 wikipedia.orgnih.gov | 88% wikipedia.orgnih.gov | 17.8 hours wikipedia.orgnih.gov |
| Beta1-Adrenoceptor | 241-fold lower hpra.iemedsafe.govt.nzwikipedia.orgfda.govnih.govdrugs.come-lactancia.org | - | - | Partial agonist nih.gov | Rapid dissociation nih.gov |
| Beta3-Adrenoceptor | - | 2299-fold lower hpra.iemedsafe.govt.nzwikipedia.orgfda.govnih.govdrugs.come-lactancia.org | - | - | - |
Comparison of Affinity and Activity for Beta1 and Beta3 Receptors
Olodaterol demonstrates substantially lower activity at β1- and β3-adrenergic receptors compared to its activity at β2-adrenoceptors. drugbank.comnih.govfda.gov Specifically, in vitro studies have shown that olodaterol possesses 241-fold greater agonist activity at β2-adrenoceptors relative to β1-adrenoceptors and 2299-fold greater agonist activity compared to β3-adrenoceptors. hpra.iemedsafe.govt.nzwikipedia.orgfda.govnih.govdrugs.come-lactancia.org While it acts as a nearly full β2-AR agonist, it functions as a partial β1-AR agonist. nih.govdovepress.com This pronounced selectivity for β2-receptors contributes to its favorable systemic pharmacodynamic profile and may account for the observed lack of tachycardia in clinical trials. wikipedia.orgnih.gov
Intracellular Signaling Pathways and Cyclic AMP Modulation
The pharmacological effects of olodaterol are mediated through the activation of intracellular signaling pathways involving cyclic adenosine (B11128) monophosphate (cAMP). Upon binding to the β2-adrenergic receptor, olodaterol stimulates an associated G protein. nih.govdovepress.comdrugbank.comnih.govdrugbank.compatsnap.com This G protein, specifically the G stimulatory (Gs) protein, then activates adenylate cyclase. drugbank.comtga.gov.aunih.govfda.govdrugbank.come-lactancia.orgpatsnap.comcopdnewstoday.com The activation of adenylate cyclase catalyzes the formation of cyclic AMP (cAMP) from ATP. drugbank.comtga.gov.aunih.govfda.govdrugbank.come-lactancia.orgpatsnap.comcopdnewstoday.com Elevated levels of intracellular cAMP are central to the bronchodilatory effect, as they lead to the relaxation of airway smooth muscle cells. drugbank.comtga.gov.aunih.govfda.govdrugbank.come-lactancia.orgcopdnewstoday.com Olodaterol has been shown to increase intracellular cAMP in a concentration-dependent manner in various cell types, including fibroblasts. medchemexpress.commedchemexpress.comnih.gov
Activation of Adenylate Cyclase and Protein Kinase A
The increased intracellular concentrations of cyclic AMP (cAMP) subsequently activate protein kinase A (PKA). nih.govdovepress.comdrugbank.comnih.govdrugbank.comnih.gov PKA, a cAMP-dependent protein kinase, plays a crucial role in mediating airway smooth muscle relaxation by phosphorylating multiple intracellular targets. nih.govdovepress.com This phosphorylation cascade leads to the inhibition of myosin light chain kinase and the activation of myosin light chain phosphatase, both of which contribute to smooth muscle relaxation. nih.govdovepress.com Furthermore, β2-adrenergic agonists like olodaterol promote the sequestration of calcium ions (Ca2+) into intracellular stores and facilitate the opening of large conductance Ca2+-activated potassium channels, thereby inducing the repolarization of airway smooth muscle cell membranes. nih.govdovepress.com
Molecular Determinants of Prolonged Receptor Activation
The ultra-long duration of action of olodaterol, allowing for once-daily dosing, is primarily attributed to its unique molecular interactions with the β2-adrenoceptor. wikipedia.orgnih.govdovepress.comnih.gov Unlike other β2-agonists, olodaterol forms a highly stable ternary complex with the β2-adrenoceptor and the Gs protein. nih.govnih.govdovepress.com This stable complex results in a prolonged residence time of olodaterol at the receptor, evidenced by a dissociation half-life of 17.8 hours. wikipedia.orgnih.gov This extended receptor occupancy ensures a durable and sustained activation of the downstream cAMP-mediated signaling pathway, which is critical for its 24-hour bronchodilatory effect. nih.govdovepress.com While olodaterol's physicochemical properties, such as its moderate association with lipid bilayers, contribute to its distribution, the tight and persistent binding to the β2-adrenoceptor and the stabilization of the ternary complex are the predominant molecular determinants of its prolonged receptor activation and sustained pharmacological action. nih.gov
Mechanistic Elucidation of Dual Bronchodilation
Synergistic Pharmacodynamic Interactions of Tiotropium (B1237716) and Olodaterol (B163178)
The enhanced bronchodilation observed with the co-administration of tiotropium and olodaterol is rooted in their complementary mechanisms of action on airway smooth muscle. Tiotropium competitively and reversibly antagonizes M3 muscarinic receptors, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation. nih.gov Olodaterol, on the other hand, is a potent and highly selective LABA that stimulates intracellular adenylyl cyclase, resulting in smooth muscle relaxation. nih.gov Preclinical models have demonstrated that these distinct pathways converge to produce a synergistic effect on bronchoprotection and bronchodilation. nih.gov
Studies utilizing isolated airway tissues have provided direct evidence of the synergistic interaction between tiotropium and olodaterol at the level of the bronchial smooth muscle.
In studies on human isolated bronchi, the combination of tiotropium and olodaterol has been shown to produce a potent and durable synergistic improvement in the relaxation of bronchial smooth muscle. doi.org When administered in combination at low concentrations, the drug mixture elicited a significantly greater relaxation than the expected additive effect. doi.org For instance, the combination enhanced relaxation by +22.1±4.4% compared to the expected effect. doi.org This synergistic interaction was observed to be significant for up to 9 hours post-administration, with the maximal synergy occurring at 5 hours. doi.org
Similar synergistic effects have been observed in equine isolated airways, which are considered a suitable ex vivo model for human chronic obstructive pulmonary disorders. nih.gov In this model, the co-administration of tiotropium and olodaterol at a 5:5 concentration ratio led to a synergistic inhibition of equine bronchial contractility. nih.govtandfonline.com The observed effect of the combination on the bronchial tone was significantly greater than the expected effect based on the Bliss Independence model. tandfonline.com At low concentrations, the mixture produced an effect that was 36.0 ± 8.1% greater than the anticipated additive effect. nih.gov
Concentration-response studies have quantitatively characterized the potency and maximal effect of tiotropium and olodaterol, both alone and in combination. In human isolated bronchi, both drugs induced potent, concentration-dependent relaxation. doi.org The combination of tiotropium and olodaterol not only produced a greater maximal relaxation but also exhibited a higher potency compared to the individual agents. doi.orgnih.gov
In equine bronchi, both tiotropium and olodaterol individually induced a sub-maximal concentration-dependent inhibition of bronchial contractility. nih.gov However, when combined, they completely inhibited bronchial contractility, demonstrating a strong synergistic interaction. nih.gov
| Compound(s) | Model | pEC50 (mean ± SEM) | Emax (% relaxation/inhibition, mean ± SEM) |
|---|---|---|---|
| Tiotropium | Human Bronchi | 7.3 ± 0.1 | 91.3 ± 3.4% |
| Olodaterol | Human Bronchi | 6.8 ± 0.3 | 74.9 ± 7.3% |
| Tiotropium | Equine Bronchi | 8.2 ± 0.5 | 83.6 ± 14.8% |
| Olodaterol | Equine Bronchi | 8.3 ± 0.6 | 76.9 ± 17.9% |
| Tiotropium + Olodaterol (5:5 ratio) | Equine Bronchi | 9.0 ± 0.7 | 102.7 ± 8.4% |
The synergistic effects observed in vitro have been corroborated by pre-clinical in vivo studies, which have demonstrated enhanced bronchoprotection with the combination of tiotropium and olodaterol.
While direct studies on methacholine-induced bronchoconstriction with the combination were not detailed in the provided search results, the protective effects of tiotropium alone against methacholine (B1211447) challenge have been established. nih.gov In a guinea pig model of allergic asthma, the protective effect of olodaterol against histamine-induced bronchoconstriction, which is partly mediated by a cholinergic reflex mechanism, was synergistically enhanced and prolonged by tiotropium. nih.govrug.nl This provides indirect evidence for the potential synergistic prevention of methacholine-induced bronchoconstriction.
Pre-clinical studies in anesthetized dogs have shown that the endotracheal administration of the tiotropium/olodaterol combination provided superior protection against acetylcholine-induced bronchoconstriction compared to either tiotropium or olodaterol monotherapy. dovepress.com This finding further supports the concept of a synergistic interaction between the two compounds in antagonizing cholinergic-mediated bronchospasm in vivo.
| Model | Challenge Agent | Key Finding |
|---|---|---|
| Guinea Pig Model of Allergic Asthma | Histamine (B1213489) | Tiotropium synergistically enhanced and prolonged the protective effect of olodaterol against bronchoconstriction. nih.govrug.nl |
| Anesthetized Dogs | Acetylcholine (B1216132) | The combination of tiotropium and olodaterol provided better protection against bronchoconstriction than either drug alone. dovepress.com |
Receptor Cross-Talk and Allosteric Modulation
The signaling pathways of the M3 muscarinic receptors and the β2-adrenergic receptors are the primary regulators of airway smooth muscle tone. nih.gov While M3 receptor activation by acetylcholine leads to bronchoconstriction, β2-adrenergic receptor activation induces bronchodilation. nih.govdrugbank.com Cross-regulation between these two receptor systems is crucial in determining the contractile state of the muscle and, consequently, the resistance to airflow. nih.govnih.gov
Tiotropium, a muscarinic receptor antagonist, does not directly bind to β2-adrenergic receptors. However, its blockade of M3 muscarinic receptors indirectly influences the β2-adrenergic pathway. Research indicates that muscarinic receptor antagonists can synergistically enhance the relaxant effects of β2-adrenergic receptor agonists. researchgate.net One proposed mechanism for this synergy involves tiotropium preventing the negative effects of acetylcholine-mediated M3 receptor activation on the β2-adrenergic receptor signaling cascade.
Recent studies have also investigated the possibility of more direct interactions. One study has proposed that tiotropium may bind not only to the main (orthosteric) site on the M3 receptor but also to a secondary (allosteric) site. nih.gov This dual-site binding could contribute to an enhanced functional interaction with β2-agonists like olodaterol, leading to a synergistic enhancement of bronchoprotective effects. nih.gov This suggests that by modulating the M3 receptor, tiotropium creates a more favorable environment for olodaterol to exert its full bronchodilatory effect.
Several models have been proposed to explain the synergistic relationship between muscarinic antagonists and β2-agonists at the molecular level. This interplay is often described as functional antagonism, where the two systems physiologically oppose each other's effects on airway smooth muscle tone. nih.gov
Convergence on Intracellular Pathways: Both M3 and β2-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades. The M3 receptor pathway typically increases intracellular calcium, leading to muscle contraction. mdpi.com Conversely, the β2-adrenergic receptor pathway increases cyclic adenosine (B11128) monophosphate (cAMP), which promotes muscle relaxation. drugbank.com These pathways can converge on shared downstream targets. By blocking the contractile signals originating from the M3 receptor, tiotropium allows the relaxant signals from the β2-adrenergic pathway, activated by olodaterol, to have a more pronounced effect. nih.govresearchgate.net
Prevention of β2-Adrenergic Receptor Desensitization: Activation of M3 receptors by acetylcholine can lead to the desensitization of β2-adrenergic receptors, reducing their responsiveness to β2-agonists. This cross-talk inhibition can diminish the efficacy of LABA monotherapy. By blocking the M3 receptor, tiotropium can prevent this desensitization, thereby preserving the function and efficacy of the β2-adrenergic receptors for olodaterol to act upon. researchgate.net
Modulation of Ion Channels: The interplay may also involve ion channels, specifically large-conductance calcium-activated potassium (KCa) channels. The signaling pathways of both receptor types can influence the activity of these channels, which play a role in regulating airway smooth muscle excitability and tone. researchgate.netresearchgate.net
| Model | Proposed Mechanism | Effect of Tiotropium Action |
|---|---|---|
| Convergence Model | M3 and β2-receptor pathways act on common downstream signaling molecules that control muscle tone. | Inhibits M3-mediated contractile signals, allowing the β2-mediated relaxant signals from olodaterol to predominate. nih.govresearchgate.net |
| Prevention of Cross-Inhibition | M3 receptor activation can lead to desensitization and reduced function of β2-receptors. | Prevents the negative regulatory effect of the M3 pathway on β2-receptors, maintaining their responsiveness to olodaterol. researchgate.net |
| Ion Channel Modulation | Both receptor signaling pathways influence the activity of KCa channels, which regulate muscle excitability. | Contributes to the overall synergistic relaxation of airway smooth muscle by affecting ion channel function. researchgate.netresearchgate.net |
Functional and Biochemical Rationales for Combined Action Duration
The sustained 24-hour bronchodilatory effect of the tiotropium and olodaterol combination is a result of the distinct and long-lasting pharmacodynamic and pharmacokinetic properties of each component.
The prolonged action of tiotropium is primarily due to its slow dissociation from the M3 muscarinic receptor. nih.govacs.orgnih.gov This is described as kinetic selectivity. acs.orgscilit.com Although it is a competitive antagonist, its off-rate from the M3 receptor is exceptionally slow, which results in a prolonged blockade of acetylcholine-induced bronchoconstriction. acs.orgnih.gov Molecular dynamics simulations suggest that a specific interaction between tiotropium's hydroxy group and an asparagine residue (N508) in the M3 receptor acts as a "snap-lock," preventing rapid dissociation and contributing to its long half-life of action. acs.org
Olodaterol is a potent and highly selective long-acting β2-adrenergic agonist with a rapid onset and a 24-hour duration of action. drugbank.comersnet.org Its long duration is attributed to its high affinity for the β2-adrenergic receptor and its long dissociation half-life of 17.8 hours. wikipedia.org This allows for sustained receptor activation, leading to prolonged stimulation of the cAMP-PKA pathway, which mediates smooth muscle relaxation and bronchodilation. drugbank.com
The combination of tiotropium's persistent M3 receptor blockade and olodaterol's sustained β2-receptor activation provides a dual, complementary mechanism that ensures continuous and effective bronchodilation over a 24-hour period. nih.goversnet.org
Pre Clinical Pharmacokinetic and Drug Interaction Research
Absorption and Distribution Studies in Pre-clinical Models
Systemic Exposure Following Inhalational Administration (e.g., in rats, dogs)
The systemic exposure of both tiotropium (B1237716) and olodaterol (B163178) following inhalational administration has been investigated in various pre-clinical animal models, including rats and dogs.
For Tiotropium , absorption after single intratracheal instillation in rats was high in the lung (96%), with peak plasma concentration (Cmax) achieved within 5 minutes. geneesmiddeleninformatiebank.nl Oral absorption of tiotropium was low in mice, rats, and rabbits (<19%), but higher in dogs (46%). geneesmiddeleninformatiebank.nl Single-dose pharmacokinetics in mice, rats, rabbits, and dogs showed high plasma drug levels that declined rapidly. geneesmiddeleninformatiebank.nl The mass balance was nearly complete (>92% in 72 hours). geneesmiddeleninformatiebank.nl The absolute bioavailability of tiotropium after inhalation is approximately 20%. geneesmiddeleninformatiebank.nl
For Olodaterol , absorption was rapid following both oral and inhalational dosing in mice, rats, and dogs, with peak plasma concentrations generally reached within 0.17 to 1 hour. tga.gov.au Inhalational bioavailability was moderate in mice (54%) but lower in rats and dogs (10% to 30%). tga.gov.au Oral bioavailability was low in mice, rats (1% to 4%), and humans, but slightly higher in dogs (12%). tga.gov.au The low oral bioavailability is partly attributed to efflux by P-glycoprotein (P-gp). tga.gov.au Systemic exposure to olodaterol was generally dose-proportional in mice, rats, and dogs following inhalational dosing. tga.gov.au No significant sex differences in exposure were observed in these species. tga.gov.au
Table 1: Bioavailability of Tiotropium and Olodaterol in Pre-clinical Models
| Compound | Route of Administration | Species | Bioavailability (%) |
| Tiotropium | Intratracheal | Rat | 96 geneesmiddeleninformatiebank.nl |
| Tiotropium | Oral | Mouse, Rat, Rabbit | <19 geneesmiddeleninformatiebank.nl |
| Tiotropium | Oral | Dog | 46 geneesmiddeleninformatiebank.nl |
| Tiotropium | Inhalation | Human | ~20 geneesmiddeleninformatiebank.nl |
| Olodaterol | Inhalation | Mouse | 54 tga.gov.au |
| Olodaterol | Inhalation | Rat, Dog | 10-30 tga.gov.au |
| Olodaterol | Oral | Mouse, Rat | 1-4 tga.gov.au |
| Olodaterol | Oral | Dog | 12 tga.gov.au |
Tissue Distribution Patterns
Tiotropium showed a broad and rapid distribution in rats following single intravenous and intratracheal administration. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nlnih.gov Whole-body autoradiography in rats confirmed a broad and rapid tissue distribution of radioactivity after intravenous administration. nih.gov Drug-related radioactivity crossed the placenta, with tissue and organ concentrations in the fetus being lower than in maternal tissue. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl Tiotropium was also excreted into the milk of lactating rats. geneesmiddeleninformatiebank.nl Imaging mass spectrometry studies in rats showed higher tiotropium signal intensities in bronchioles compared to lung parenchyma, with the drug being absent in lymphoid nodes and blood vessels. lu.se Within 15 minutes of exposure, tiotropium was rapidly transported from the central conducting airways to the alveolar beds in the upper and lower parenchyma. researchgate.net The average concentration of tiotropium in whole lung tissue 15 minutes after inhalation was 8.9 ± 3.0 nmol/g. plos.org
For Olodaterol , the volume of distribution is high (1110 L), suggesting extensive distribution into tissues. e-lactancia.orgdrugbank.com In vitro binding of [14C] olodaterol to human plasma proteins is approximately 60% and is independent of concentration. e-lactancia.orgtga.gov.au Protein binding was similar across mice, rats, rabbits, dogs, and humans (55% to 78%). tga.gov.au The distribution of olodaterol into blood cells from rats, dogs, and humans was high (2.5 to 5.7 times the level in plasma). tga.gov.au Following intravenous dosing of radioactively labeled [14C] olodaterol to rats, tissue distribution of radioactivity was observed. tga.gov.au Olodaterol and/or its metabolites crossed the placenta in rats. tga.gov.au Pre-clinical studies indicate that olodaterol is not distributed into the brain, which correlates with the lack of neurological effects observed in rats. fda.gov
Table 2: Protein Binding and Volume of Distribution of Tiotropium and Olodaterol
| Compound | Species | Plasma Protein Binding (%) | Volume of Distribution (L/kg or L) |
| Tiotropium | Animal | 16-22 geneesmiddeleninformatiebank.nl | 32 L/kg fda.gov |
| Tiotropium | Human | 71-74 geneesmiddeleninformatiebank.nltga.gov.au | 32 L/kg fda.gov |
| Olodaterol | Human | ~60 e-lactancia.orgdrugbank.com | 1110 L e-lactancia.orgdrugbank.com |
| Olodaterol | Animal | 55-78 tga.gov.au | > total body water tga.gov.au |
Metabolism Pathways and Enzyme Interactions
Hepatic Metabolism: Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4, CYP2C9)
Tiotropium undergoes minor metabolism in humans, with 74% of an intravenous dose excreted unchanged in the urine. geneesmiddeleninformatiebank.nltga.gov.aufda.govfda.gov A fraction of the administered dose (approximately 25%) is metabolized by cytochrome P450-dependent oxidation and subsequent glutathione (B108866) conjugation to various Phase II metabolites. fda.govfda.govpharmgkb.orgfda.govfda.gov In vitro experiments with human liver microsomes and human hepatocytes suggest that CYP450 2D6 and 3A4 are involved in the metabolic pathway responsible for the elimination of a small part of the administered dose. fda.govfda.govpharmgkb.orgfda.govfda.govclevelandclinicmeded.compom.go.idfda.govhres.ca However, in vitro studies using human liver microsomes showed that tiotropium, even at supra-therapeutic concentrations, does not inhibit CYP450 1A1, 1A2, 2B6, 2C9, 2C19, 2D6, 2E1, or 3A4. tga.gov.aufda.govfda.govpharmgkb.orgfda.govpom.go.idfda.govhres.ca
Olodaterol is substantially metabolized. e-lactancia.orgdrugbank.comtga.gov.aunih.govhpra.iemims.comfda.gov Cytochrome P450 isozymes CYP2C9 and CYP2C8 are involved in the O-demethylation of olodaterol, with a negligible contribution from CYP3A4. drugbank.comtga.gov.aunih.govhpra.ie
Table 3: Cytochrome P450 Enzyme Involvement in Metabolism
| Compound | Primary CYP Enzymes Involved | CYP Enzymes Not Inhibited (in vitro, by supra-therapeutic concentrations) |
| Tiotropium | CYP2D6, CYP3A4 (minor contribution) fda.govfda.govpharmgkb.orgfda.govfda.govclevelandclinicmeded.comfda.govhres.ca | CYP1A1, 1A2, 2B6, 2C9, 2C19, 2D6, 2E1, 3A4 tga.gov.aufda.govfda.govpharmgkb.orgfda.govpom.go.idfda.govhres.ca |
| Olodaterol | CYP2C9, CYP2C8 (for O-demethylation); negligible CYP3A4 contribution drugbank.comtga.gov.aunih.govhpra.ie | Not explicitly stated as non-inhibitory for other CYPs in provided results, but rather as negligible contribution for CYP3A4 in its own metabolism. |
Non-Enzymatic Cleavage of Tiotropium
Tiotropium is predominantly cleared by renal elimination and by simple non-enzymatic ester cleavage. geneesmiddeleninformatiebank.nltga.gov.aufda.govfda.govfda.govpom.go.id This non-enzymatic cleavage results in pharmacologically inactive products: the alcohol N-methylscopine and dithienylglycolic acid, neither of which binds to muscarinic receptors. geneesmiddeleninformatiebank.nltga.gov.aufda.govfda.govfda.govfda.gov
Glucuronidation and O-Demethylation of Olodaterol
Olodaterol is substantially metabolized by two main pathways: direct glucuronidation and O-demethylation at the methoxy (B1213986) moiety, followed by further conjugation (glucuronidation or sulfation). e-lactancia.orgdrugbank.comtga.gov.aunih.govhpra.iemims.comfda.gov
Of the six metabolites identified, only the unconjugated demethylation product (SOM 1522) exhibits pharmacological activity on the β2-receptor, with binding affinity and agonistic potency similar to olodaterol. e-lactancia.orgdrugbank.comtga.gov.aunih.govhpra.ie However, SOM 1522 is a minor metabolite and was not detectable in plasma after chronic inhalation of the recommended therapeutic dose or doses up to 4-fold higher. e-lactancia.orgdrugbank.comtga.gov.aunih.govhpra.ie Therefore, olodaterol is considered the only compound relevant for pharmacological action. tga.gov.auhpra.ie
Uridine diphosphate (B83284) glycosyl transferase (UGT) isoforms UGT2B7, UGT1A1, 1A7, and 1A9 were shown to be involved in the formation of olodaterol glucuronides. e-lactancia.orgdrugbank.comtga.gov.aunih.govmims.com Genetic polymorphisms associated with altered activity of these UGT isoenzymes had no obvious impact on systemic exposure to olodaterol and olodaterol glucuronide. e-lactancia.org
Table 4: Metabolism Pathways of Olodaterol
| Pathway | Enzymes Involved | Active Metabolites | Detectability of Active Metabolite in Plasma (at therapeutic/supra-therapeutic doses) |
| Direct Glucuronidation | UGT2B7, UGT1A1, UGT1A7, UGT1A9 e-lactancia.orgdrugbank.comtga.gov.aunih.govmims.com | None | N/A |
| O-Demethylation + Conjugation | CYP2C9, CYP2C8 (negligible CYP3A4) drugbank.comtga.gov.aunih.govhpra.ie | SOM 1522 | Not detectable e-lactancia.orgdrugbank.comtga.gov.aunih.govhpra.ie |
Excretion Mechanisms
The excretion mechanisms of tiotropium and olodaterol have been characterized in pre-clinical studies, revealing distinct pathways for each compound.
Tiotropium Tiotropium is predominantly cleared from the body via renal elimination. In young healthy volunteers, approximately 74% of an intravenously administered dose of tiotropium is excreted unchanged in the urine. tga.gov.aucbg-meb.nlhpra.ierxlist.comfda.govtga.gov.audrugbank.comfda.gov Following inhalation, the urinary excretion of unchanged tiotropium is lower, for instance, around 18.6% in patients with COPD and 12.8% in patients with asthma. rxlist.comfda.govtga.gov.audrugbank.commims.com The fraction of the inhaled dose that is not absorbed systemically is primarily eliminated via the feces. tga.gov.au The renal clearance of tiotropium surpasses creatinine (B1669602) clearance, suggesting that active tubular secretion contributes to its urinary elimination. rxlist.comtga.gov.aufda.gov
Metabolism of tiotropium is considered minimal. The primary metabolic pathway involves non-enzymatic ester cleavage, which yields two inactive metabolites: N-methylscopine and dithienylglycolic acid. tga.gov.aucbg-meb.nlhpra.ierxlist.comfda.govdrugbank.comfda.gov Additionally, a minor fraction (less than 20% of an intravenous dose) undergoes metabolism through cytochrome P450 (CYP)-dependent oxidation, followed by subsequent glutathione conjugation to form various Phase II metabolites. cbg-meb.nlhpra.ierxlist.comfda.govdrugbank.com
Olodaterol Olodaterol's excretion involves both renal and non-renal pathways. In healthy volunteers, non-metabolized olodaterol accounts for approximately 14.2% of the total elimination via renal excretion, with non-renal clearance being about sixfold higher than renal clearance. nih.gov After intravenous administration, approximately 19% of unchanged olodaterol is recovered in urine, while the majority (84%) is recovered in feces. drugbank.com Following oral administration, over 90% of the dose is excreted within 5 days, and within 6 days after intravenous administration. tga.gov.au When administered by inhalation, the urinary excretion of unchanged olodaterol at steady state in healthy volunteers ranges from 5% to 7% of the dose. tga.gov.aufda.gov
Olodaterol undergoes substantial metabolism primarily through direct glucuronidation and O-demethylation at the methoxy moiety. This O-demethylation is mainly mediated by the CYP2C9 enzyme, followed by further conjugation. drugbank.comfda.gov Notably, the active metabolite, SOM 1522 BS, is not detected in plasma following chronic inhalation of therapeutic doses or even doses up to four times higher than recommended. fda.gov
Pharmacokinetic Interaction Studies in Pre-clinical Systems
Pre-clinical pharmacokinetic interaction studies are crucial for understanding how Stiolto Respimat components might interact with other co-administered drugs. These investigations utilize both in vitro assays and in vivo animal models.
In Vitro Assays (e.g., Human Liver Microsomes)
Tiotropium In vitro studies utilizing human liver microsomes have provided insights into the metabolic interactions of tiotropium. These studies indicate that the enzymatic pathway responsible for a small portion of tiotropium metabolism can be inhibited by certain cytochrome P450 (CYP) inhibitors. Specifically, CYP2D6 inhibitors such as quinidine, and CYP3A4 inhibitors like ketoconazole (B1673606) and gestodene, have been shown to inhibit this pathway. tga.gov.aucbg-meb.nlhpra.ierxlist.comfda.govpom.go.id Conversely, tiotropium itself, even at concentrations exceeding therapeutic levels, does not exhibit inhibitory effects on key CYP isoforms, including CYP1A1, 1A2, 2B6, 2C9, 2C19, 2D6, 2E1, or 3A in human liver microsomes. tga.gov.aucbg-meb.nlhpra.ierxlist.com
Olodaterol In vitro investigations have demonstrated that olodaterol is a substrate for the efflux pump P-glycoprotein (P-gp), as well as CYP2C8 and CYP2C9 enzymes. fda.gov The primary metabolite, SOM 1522, is formed predominantly through the action of CYP2C8 and CYP2C9. fda.gov While olodaterol is a P-gp substrate, it acts as a weak inhibitor of P-gp at higher concentrations, with an apparent IC50 mean value of 365 µM for digoxin (B3395198) transport inhibition in Caco-2 cell systems. fda.gov Importantly, in vitro studies using human liver microsomes suggest that olodaterol does not inhibit CYP enzymes or drug transporters at plasma concentrations typically achieved in clinical practice. hpra.ie Furthermore, in vitro studies with human liver microsomes indicated no significant effect of olodaterol on tiotropium metabolism, nor did tiotropium affect olodaterol metabolism. tga.gov.au
The following table summarizes key in vitro findings for tiotropium and olodaterol regarding CYP and P-gp interactions:
| Compound | CYP Inhibition (Human Liver Microsomes) | CYP Substrate | P-gp Substrate | P-gp Inhibition |
| Tiotropium | No inhibition of CYP1A1, 1A2, 2B6, 2C9, 2C19, 2D6, 2E1, 3A at supra-therapeutic concentrations. tga.gov.aucbg-meb.nlhpra.ierxlist.com | Minor metabolism by CYP2D6 and CYP3A4. tga.gov.aucbg-meb.nlhpra.ierxlist.comfda.govpom.go.id | Not specified | Not specified |
| Olodaterol | No inhibition of CYP enzymes or drug transporters at clinical plasma concentrations. hpra.ie | CYP2C8, CYP2C9. fda.gov | Yes fda.gov | Weak inhibitor (IC50 365 µM for digoxin transport). fda.gov |
In Vivo Animal Model Assessments of Co-administration Effects
Pre-clinical animal models have been instrumental in assessing the effects of co-administering tiotropium and olodaterol. Encouraging data from these models have shown synergistic effects on bronchoprotection in vivo. dovepress.com
Specifically, studies conducted in equine isolated airways, considered a relevant ex vivo model for human chronic obstructive pulmonary disorders, demonstrated that the co-administration of tiotropium and olodaterol at a 5:5 concentration ratio led to a synergistic inhibition of bronchial contractility. tandfonline.comnih.govtandfonline.com This synergistic effect was observed to be strong to very strong when compared to either drug administered alone. tandfonline.comtandfonline.com
However, in studies involving rats and dogs, the systemic exposure (area under the plasma concentration-time curve, AUC) to tiotropium was found to be marginally and consistently lower (ranging from 14% to 34%) when co-administered with olodaterol via the inhalational route. The precise reason for this observation remains unknown. tga.gov.au Conversely, tiotropium did not exhibit any significant effect on the systemic exposure (AUC or maximum plasma concentration, Cmax) of olodaterol in these animal models. tga.gov.au
The following table summarizes key in vivo co-administration findings for tiotropium and olodaterol:
| Animal Model | Co-administration Effect on Bronchial Contractility | Effect on Tiotropium Systemic Exposure | Effect on Olodaterol Systemic Exposure |
| Equine Isolated Airways | Synergistic inhibition of bronchial contractility at 5:5 ratio. tandfonline.comnih.govtandfonline.com | N/A (in vitro/ex vivo model) | N/A (in vitro/ex vivo model) |
| Rats and Dogs | N/A (focus on systemic exposure) | Marginally lower (14-34%) tga.gov.au | No effect tga.gov.au |
Formulation Science and Analytical Characterization of Stiolto Respimat
Chemical Excipients and Their Impact on Formulation Stability
The Stiolto Respimat formulation includes several non-medicinal ingredients, or excipients, that are critical for maintaining the product's quality, stability, and sterility throughout its shelf life. mims.comcbg-meb.nl These excipients include benzalkonium chloride, edetate disodium, hydrochloric acid, and purified water. mims.comcbg-meb.nlboehringer-ingelheim.com
Role of Benzalkonium Chloride
Benzalkonium chloride (BAC) is incorporated into the this compound formulation primarily as an antimicrobial preservative. juniperpublishers.comnih.govnih.gov As the product is a multi-dose aqueous solution, a preservative is necessary to prevent microbial contamination after the cartridge is opened and pierced for first use. juniperpublishers.com BAC is a quaternary ammonium (B1175870) compound with a broad spectrum of antimicrobial activity. Its presence ensures the microbiological stability of the solution within the cartridge for the duration of its use. juniperpublishers.com While effective as a preservative, the inclusion of BAC in inhaled solutions is carefully considered, as it has been associated with paradoxical bronchoconstriction in some sensitive patients, particularly at higher concentrations. juniperpublishers.comnih.govresearchgate.net
Physicochemical Aspects of the Solution Formulation
The this compound product is a clear, colorless, sterile aqueous solution contained within a plastic container crimped into an aluminum cylinder cartridge. mims.comcbg-meb.nl The formulation's development was based on the established platforms of the Spiriva Respimat (tiotropium) and Striverdi Respimat (olodaterol) monotherapy products. cbg-meb.nl Key physicochemical attributes are tightly controlled to ensure optimal performance of the Respimat device and consistent aerosol generation.
The stability of the active ingredients is highly dependent on the pH of the solution. google.com Therefore, hydrochloric acid is added to the formulation to adjust the pH to an optimal acidic range, typically around 3.0, to ensure the stability of both tiotropium (B1237716) bromide and olodaterol (B163178) hydrochloride. cbg-meb.nlgoogle.comgoogle.com Other properties such as dynamic viscosity and surface tension are also critical quality attributes. cbg-meb.nlfda.gov These parameters must be maintained within specific ranges to ensure that the Respimat inhaler's mechanical action can consistently generate an aerosol cloud with the desired characteristics. An FDA review noted that changes in viscosity or surface tension could negatively impact the aerodynamic particle size distribution. fda.gov A European public assessment report confirmed that the viscosity and surface tension of the combination product showed no relevant differences compared to the individual monotherapy products, ensuring predictable aerosol performance. cbg-meb.nl
Table 1: Physicochemical Properties of this compound Solution
| Property | Description | Role in Formulation |
|---|---|---|
| Appearance | Clear, colorless aqueous solution | Ensures complete dissolution of components and absence of particulates. |
| pH | Acidic (approx. 3.0), adjusted with Hydrochloric Acid cbg-meb.nlgoogle.com | Maintains chemical stability and solubility of active ingredients. google.com |
| Viscosity | Controlled parameter | Influences droplet formation and aerosol characteristics during atomization. cbg-meb.nlfda.gov |
| Surface Tension | Controlled parameter | Affects the energy required for aerosolization and the resulting droplet size. cbg-meb.nlfda.gov |
| Sterility | Sterile solution | Prevents microbial contamination and ensures patient safety. researchgate.netsoftmistadapter.camims.com |
Aerosol Science and Particle Characteristics
The Respimat device is a propellant-free soft mist inhaler that uses mechanical energy to generate a slow-moving aerosol cloud. researchgate.netsoftmistadapter.cafda.gov This technology produces a high fraction of fine particles, leading to efficient drug delivery deep into the lungs. fda.govrcjournal.com
Particle Size Distribution Analysis (e.g., using Cascade Impactor Technology)
The Aerodynamic Particle Size Distribution (APSD) is a critical quality attribute for any inhaled medication, as it determines where in the respiratory tract the drug particles will deposit. For this compound, the APSD is meticulously analyzed to ensure a high proportion of the delivered dose is within the therapeutic range (typically 1-5 µm). rcjournal.com The Andersen Cascade Impactor (ACI) is a standard apparatus used for this analysis. researchgate.netcbg-meb.nlgoogle.com It separates the aerosol particles into fractions based on their aerodynamic diameter. researchgate.net
The Fine Particle Fraction (FPF), defined as the mass percentage of particles with an aerodynamic diameter less than a specific size (e.g., <5.8 µm or <4.7 µm), is a key metric derived from cascade impaction. Studies on the Respimat inhaler show it consistently produces a high FPF. For the similar Spiriva Respimat product, the FPF (<5 µm) is typically around 60% of the delivered dose. boehringer-ingelheim.com Research on the tiotropium-olodaterol reusable Respimat demonstrated consistent aerosol performance across multiple uses. researchgate.net
Table 2: Example Aerodynamic Particle Size Distribution for Tiotropium-Olodaterol from Respimat Inhaler (Determined by Andersen Cascade Impactor)
| Impactor Stage | Aerodynamic Diameter (µm) | % of Dose Deposited (Example Data) |
|---|---|---|
| Stage 0 | >9.0 | ~2% |
| Stage 1 | 5.8 - 9.0 | ~10% |
| Stage 2 | 4.7 - 5.8 | ~18% |
| Stage 3 | 3.3 - 4.7 | ~25% |
| Stage 4 | 2.1 - 3.3 | ~20% |
| Stage 5 | 1.1 - 2.1 | ~15% |
| Stage 6 | 0.7 - 1.1 | ~5% |
| Stage 7 & Filter | <0.7 | ~5% |
Data adapted from graphical representations of tiotropium-olodaterol aerosol performance in a study by Hochrainer et al., intended for illustrative purposes. researchgate.netresearchgate.net
In Vitro Aerosol Deposition Modeling
To predict how the aerosol will behave upon inhalation, in vitro deposition studies are performed using models that mimic the human oropharynx, such as the Alberta Idealized Throat model. inhalationmag.cominhalationmag.comresearchgate.net These studies measure the amount of drug that impacts the throat versus the amount that would proceed to the lungs (the "lung dose").
An ex vivo study compared the dosing efficiency of this compound with other inhaler types (pMDI and DPIs) using an Alberta Idealized Throat model. inhalationmag.cominhalationmag.com The results showed that the this compound soft mist inhaler had the highest lung deposition and the lowest oropharyngeal deposition among the tested devices. inhalationmag.cominhalationmag.com This superior performance was maintained even when the inhaler was tested at a 45-degree angle, demonstrating robustness to variations in patient handling. inhalationmag.cominhalationmag.com These findings from in vitro models suggest a high and consistent delivery of tiotropium and olodaterol to the lungs. google.cominhalationmag.com
Table 3: In Vitro Deposition of this compound vs. Other Inhalers Using the Alberta Idealized Throat Model
| Inhaler Type (Product) | Orientation | Oropharynx Deposition (% of Delivered Dose) | Lung Deposition (% of Delivered Dose) |
|---|---|---|---|
| Soft Mist Inhaler (this compound) | Upright | 35.7% | 64.3% |
| Soft Mist Inhaler (this compound) | 45° Angle | 34.7% | 65.3% |
| Pressurized Metered-Dose Inhaler (Trimbow) | Upright | 59.8% | 40.2% |
| Pressurized Metered-Dose Inhaler (Trimbow) | 45° Angle | 60.9% | 39.1% |
| Dry Powder Inhaler (Trelegy Ellipta) | Upright | 53.6% | 46.4% |
| Dry Powder Inhaler (Trelegy Ellipta) | 45° Angle | 55.4% | 44.6% |
Data sourced from a 2023 study by Emerson et al. comparing the dosing efficiency of different inhaler devices. inhalationmag.cominhalationmag.com
Alberta Throat Model Studies
The Alberta Throat Model is a critical ex vivo tool used to simulate the internal anatomy of an adult oropharynx, providing a realistic assessment of drug deposition in the mouth and throat versus the amount available to the lungs. inhalationmag.com Studies utilizing this model have been instrumental in characterizing the performance of the this compound inhaler.
An ex vivo study was conducted to compare the dosing efficiency of the this compound Soft Mist Inhaler (SMI) with other devices like pressurized metered-dose inhalers (pMDIs) and dry powder inhalers (DPIs). inhalationmag.cominhalationmag.com The Alberta Idealized Throat model was used in conjunction with a lung simulator that generated inhalation patterns realistic for patients with very severe chronic obstructive pulmonary disease (COPD). inhalationmag.cominhalationmag.com The results demonstrated that the this compound SMI had superior dosing efficiency and delivered a higher dose to the lungs compared to the tested DPIs and pMDI. inhalationmag.cominhalationmag.com A key finding was that the Respimat SMI was associated with the lowest dose deposited in the mouth/oropharynx, irrespective of the inhaler's orientation (upright or at a 45-degree angle). inhalationmag.cominhalationmag.com This robustness is attributed to the technology of the inhaler, which generates a slow-moving aerosol of fine droplets, ensuring consistent lung delivery even if patient handling is not perfect. inhalationmag.com
Further research combined the Alberta throat model with computational fluid dynamics to analyze the deposition of tiotropium and olodaterol. nih.gov This hybrid model confirmed that a high percentage of the nominal dose from the Respimat inhaler reaches the lung. nih.gov Regardless of the specific COPD breathing pattern simulated, studies consistently show high lung deposition from the Respimat device. nih.govresearchgate.net
Table 1: Comparative Dosing Efficiency using Alberta Throat Model This table summarizes findings from an ex vivo study comparing inhaler performance.
| Inhaler Type | Key Finding | Lung Deposition | Mouth/Oropharynx Deposition |
| This compound® SMI | Superior dosing efficiency and dose to the lungs. inhalationmag.cominhalationmag.com | Highest inhalationmag.cominhalationmag.com | Lowest inhalationmag.cominhalationmag.com |
| Trelegy Ellipta® DPI | Lower dosing efficiency compared to Respimat SMI. inhalationmag.cominhalationmag.com | Lower inhalationmag.cominhalationmag.com | Higher inhalationmag.com |
| Fostair NEXThaler® DPI | Lower dosing efficiency compared to Respimat SMI. inhalationmag.cominhalationmag.com | Lower inhalationmag.cominhalationmag.com | Higher inhalationmag.com |
| Trimbow® pMDI | Lower dosing efficiency compared to Respimat SMI. inhalationmag.cominhalationmag.com | Lower inhalationmag.cominhalationmag.com | Higher inhalationmag.com |
Computational Fluid Dynamics (CFD) for Lung Deposition Simulation
Computational Fluid Dynamics (CFD) is a powerful simulation technique used to model fluid flow and particle behavior in complex geometries, such as the human respiratory tract. nih.govscielo.br For inhaled pharmaceuticals, CFD can predict the effects of aerosol velocity, droplet size, and spray momentum on deposition patterns within the airways. nih.govresearchgate.net
A hybrid deposition model was developed for this compound, integrating experimental data from the Alberta throat model with a CFD model of the lungs. nih.gov This approach allowed for a detailed analysis of drug deposition, from the mouth-throat area to the peripheral regions of the lung. nih.gov The simulations showed that for tiotropium, olodaterol, and their fixed-dose combination delivered via the Respimat inhaler, at least 50% of the nominal dose reached the lung across various COPD breathing patterns. nih.gov
Furthermore, the CFD analysis revealed that of the dose reaching the lungs, over 50% is deposited in the lung periphery (from the 8th generation of airways onwards). nih.gov This deep lung deposition is crucial for therapeutic efficacy. CFD studies also highlight how the unique characteristics of the Respimat's soft mist—specifically its low velocity (approximately 0.8 m/s) and long duration (approximately 1.5 seconds)—contribute to reduced oropharyngeal deposition and improved lung delivery compared to higher-velocity pMDIs. researchgate.net
Analytical Methodologies for Compound Quantification and Purity Assessment
Rigorous analytical methods are essential for ensuring the quality, potency, and purity of the active pharmaceutical ingredients (APIs) in this compound, tiotropium bromide and olodaterol. fda.govrespiratory-therapy.com
Chromatographic Techniques for Tiotropium and Olodaterol
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the cornerstone for the simultaneous quantification of tiotropium and olodaterol in pharmaceutical dosage forms. asianpubs.orgedwiserinternational.comturkjps.org
Several validated RP-HPLC methods have been developed. One such method utilizes a Thermo Hypersil C8 analytical column (150 mm × 4.6 mm, 5 μm particle size). asianpubs.orgresearchgate.net The separation is achieved using an isocratic mobile phase of phosphate (B84403) buffer and methanol (B129727) (55:45 v/v) with a pH of 4.4, at a flow rate of 1 mL/min. asianpubs.orgresearchgate.net Detection is performed using UV absorbance at a wavelength of 236 nm. asianpubs.orgresearchgate.net This method demonstrated linearity in the concentration range of 12.5-37.5 μg/mL for both compounds. asianpubs.orgresearchgate.net
Another reported method employs a C18 column with a mobile phase consisting of acetonitrile (B52724) and triethylamine (B128534) buffer (50:50 v/v) and UV detection at 225 nm. edwiserinternational.comedwiserinternational.com This method showed linearity in the ranges of 30-70 μg/ml for tiotropium bromide and 40-80 μg/ml for olodaterol. edwiserinternational.comedwiserinternational.com The accuracy and precision of these methods fall within the acceptance criteria set by the International Council for Harmonisation (ICH) guidelines. asianpubs.orgedwiserinternational.com
Table 2: Parameters of a Validated RP-HPLC Method for Tiotropium and Olodaterol Quantification This interactive table details the parameters from a published analytical method. asianpubs.orgresearchgate.net
| Parameter | Tiotropium Bromide | Olodaterol |
| Linearity Range | 12.5-37.5 µg/mL | 12.5-37.5 µg/mL |
| Limit of Detection (LOD) | 0.023 µg/mL | 0.037 µg/mL |
| Limit of Quantitation (LOQ) | 0.079 µg/mL | 0.124 µg/mL |
| Detection Wavelength (UV) | 236 nm | 236 nm |
| Column | Thermo Hypersil C8 | Thermo Hypersil C8 |
| Mobile Phase | Phosphate Buffer:Methanol (55:45 v/v), pH 4.4 | Phosphate Buffer:Methanol (55:45 v/v), pH 4.4 |
| Flow Rate | 1 mL/min | 1 mL/min |
Spectroscopic Methods for Characterization
Spectroscopic techniques are employed for both quantification and characterization, often in the context of stability studies and determining active ingredients in the presence of degradation products.
For olodaterol, a spectrofluorimetric method has been developed for its selective quantitative determination. researchgate.nethumanjournals.com This method measures the fluorescence of olodaterol in ethanol (B145695) at an emission wavelength of 409 nm after excitation at 250 nm, allowing for its quantification without interference from its oxidative degradation product. researchgate.nethumanjournals.com Additionally, first derivative UV spectrophotometry can resolve overlapped spectra, enabling the estimation of olodaterol by measuring the peak amplitude at 280 nm, where its degradation product does not contribute. humanjournals.com
For tiotropium bromide, a UV spectrophotometric method has been developed and validated for its estimation in API and pharmaceutical formulations. innovareacademics.ininnovareacademics.in The method involves measuring the absorbance of tiotropium bromide in methanol, which shows a maximum absorbance (λmax) at 230 nm. innovareacademics.ininnovareacademics.in The method demonstrated linearity in a concentration range of 20-120 µg/ml. innovareacademics.ininnovareacademics.in
Stability-Indicating Assays
Stability-indicating assays are crucial for ensuring that the drug product maintains its quality and purity throughout its shelf life. These assays must be able to separate and quantify the intact APIs from any potential degradation products that may form under various stress conditions.
A stability-indicating RP-HPLC method was developed to study the forced degradation of olodaterol. researchgate.net The compound was exposed to acid, alkali, oxidation, thermal, and photolytic stress conditions as per ICH guidelines. researchgate.net The method, using a reversed-phase C18 column, was able to separate the intact drug from its degradation products. researchgate.net The degradation products were further characterized using Liquid Chromatography/Tandem Mass Spectrometry (LC–MS/MS) to elucidate their structures. researchgate.net Similarly, spectroscopic methods have been proven effective in selectively quantifying olodaterol in the presence of its oxidative degradation products, demonstrating their utility in stability assessments. humanjournals.com Stability data, including results from in-use tests, are a critical component of the regulatory submission and approval process, ensuring the microbiological control and quality of the sterile aqueous formulation within the Respimat cartridge. fda.govfda.gov
Advanced Research Methodologies in Respiratory Pharmacology
In Vitro Models for Airway Research
In vitro models are indispensable for dissecting the direct pharmacological effects of tiotropium (B1237716) and olodaterol (B163178) on airway components, independent of systemic influences. These models range from isolated organ preparations to complex cell culture systems.
Isolated organ preparations, such as tracheal rings from guinea pigs and bronchi from horses, serve as crucial models for studying airway smooth muscle reactivity. researchgate.netnih.gov Equine airways, in particular, are considered a suitable ex vivo model for investigating pharmacological treatments for human respiratory disorders like COPD. researchgate.nettandfonline.comtandfonline.comnih.gov
In studies using equine isolated bronchi, both tiotropium and olodaterol individually induced significant, concentration-dependent relaxation of the bronchial tissue. tandfonline.comtandfonline.comnih.gov When combined in a 5:5 concentration ratio, mimicking the formulation in Stiolto Respimat, the two drugs exhibited a strong synergistic interaction, leading to a more profound and complete inhibition of bronchial contractility than either agent alone. researchgate.nettandfonline.comtandfonline.comnih.gov This synergistic effect was confirmed using pharmacological models like the Bliss Independence and Unified Theory models. tandfonline.comtandfonline.com These findings from isolated equine airways provide a translational basis for understanding the enhanced bronchodilation seen in clinical practice. researchgate.nettandfonline.com
| Compound | Effect on Bronchial Contractility | Maximal Effect (Emax) | Potency (pEC50) | Key Finding |
|---|---|---|---|---|
| Tiotropium (alone) | Sub-maximal inhibition | 83.6 ± 14.8% | 8.2 ± 0.5 | Potent bronchodilator |
| Olodaterol (alone) | Sub-maximal inhibition | 76.9 ± 17.9% | 8.3 ± 0.6 | Potent bronchodilator |
| Tiotropium/Olodaterol (5:5 Ratio) | Complete inhibition | 102.7 ± 8.4% | 9.0 ± 0.7 | Strong synergistic interaction observed tandfonline.comtandfonline.comnih.gov |
Cell culture systems allow for the investigation of drug effects on specific cell types involved in airway pathology. Airway smooth muscle cells and fibroblasts are key players in the inflammation and remodeling processes seen in chronic respiratory diseases. nih.govd-nb.inforug.nl Muscarinic receptors are expressed on both of these cell types. nih.govd-nb.info
| Cell Type | Model System | Investigated Effect of Tiotropium | Key Finding |
|---|---|---|---|
| Fibroblasts / Myofibroblasts | Cultured cells | Inhibition of acetylcholine-induced proliferation | Tiotropium inhibits proliferation in a concentration-dependent manner. nih.govd-nb.info |
| Fibroblasts | Cultured cells | Modulation of Matrix Metalloproteinase (MMP) production | Inhibits MMP-2 production, potentially impacting remodeling. nih.govd-nb.info |
| Bronchial Epithelial Cells (BEAS-2B) | Cultured cells | Effect on cigarette smoke-induced cell death and autophagy | Tiotropium/olodaterol combination inhibited cell death and mitochondrial dysfunction. researchgate.net |
Lung-on-Chip technologies represent a cutting-edge in vitro research methodology. These microfluidic devices are designed to recreate the complex microenvironment of the human lung, including the critical air-liquid interface and mechanical forces of breathing. emulatebio.com By culturing human lung cells within these chips, researchers can create models of specific lung regions, such as the small airways, which are significantly affected in COPD. emulatebio.com
These "organs-on-chips" provide a more physiologically relevant system to study disease mechanisms and predict human responses to drugs compared to conventional cell cultures or animal models. emulatebio.com While specific published studies on this compound using this technology are emerging, the Small Airway Lung-Chip has been validated for modeling lung inflammation in COPD and asthma. emulatebio.com This technology holds significant potential for future investigations into the nuanced effects of combination therapies like tiotropium/olodaterol on lung tissue, offering a platform to analyze inflammatory responses and therapeutic efficacy with high fidelity. emulatebio.comresearchgate.net
Ex Vivo Tissue Models and Functional Assays
Ex vivo tissue models, such as the isolated perfused organ preparations discussed previously (e.g., equine bronchi, guinea pig trachea), are central to functional pharmacological assays. nih.govtandfonline.cominhalationmag.com These assays measure the physiological response of intact airway tissue to pharmacological agents.
In the context of this compound, the primary functional assay involves inducing a contractile tone in the airway tissue rings, typically using an agent like methacholine (B1211447) or through electrical field stimulation, to mimic the bronchoconstriction seen in obstructive lung diseases. nih.govnih.gov The ability of tiotropium, olodaterol, and their combination to relax this pre-contracted tissue is then quantified. These experiments have consistently demonstrated that the combination of tiotropium and olodaterol produces a faster onset and a greater magnitude of airway relaxation than either component alone, providing robust evidence for their functional synergy. tandfonline.comtandfonline.com An ex vivo study comparing different inhaler devices also utilized the Alberta Idealized Throat model to assess dosing efficiency and drug deposition, a critical functional aspect of drug delivery. inhalationmag.com
In Silico Approaches and Computational Modeling
In silico methods, which involve computer-based simulations, have become powerful tools in respiratory pharmacology. They are used to model everything from drug-receptor interactions at the molecular level to particle deposition in the airways.
A hybrid approach combining in vitro experiments with in silico computational fluid dynamics has been used to analyze the lung deposition of tiotropium and olodaterol when delivered by the Respimat inhaler. tandfonline.comnih.govresearchgate.net These models use an in vitro throat model (the Alberta throat model) to measure the amount of drug that bypasses the oropharynx and enters the trachea. tandfonline.comnih.govresearchgate.net This data is then fed into a computational model of the lungs to simulate deposition throughout the bronchial tree. tandfonline.comnih.govresearchgate.net Studies using this hybrid model have shown that the Respimat device achieves high deposition deep into the lung periphery, with over 50% of the nominal dose of both tiotropium and olodaterol reaching the lung, regardless of the patient's breathing pattern. tandfonline.comnih.govresearchgate.net
| Methodology | Key Parameter Measured | Finding |
|---|---|---|
| Hybrid In Vitro/In Silico Model | Dose reaching the lung (% of nominal dose) | ≥50% for tiotropium, olodaterol, and the fixed-dose combination. tandfonline.comnih.govresearchgate.net |
| Hybrid In Vitro/In Silico Model | Deposition in the lung periphery (from generation 8 onwards) | Greater than 50% of the dose that reaches the lungs is deposited in the periphery. tandfonline.comnih.gov |
| Computational Fluid Dynamics | Effect of COPD breathing pattern | High lung deposition was consistent across various simulated COPD inhalation profiles. tandfonline.comtandfonline.com |
Molecular dynamics (MD) simulations provide atomic-level insights into how drugs bind to their target receptors. Extensive MD simulations have been performed to understand the interaction between tiotropium and its primary target, the M3 muscarinic receptor. nih.govresearchgate.netaquilo.nl
These simulations revealed that tiotropium has two distinct binding sites on the M3 receptor. nih.govresearchgate.netaquilo.nl In addition to binding to the primary "orthosteric" pocket, tiotropium also binds to a secondary, allosteric site in the extracellular vestibule of the receptor. nih.govresearchgate.netaquilo.nl This allosteric binding is thought to physically prevent the natural ligand, acetylcholine (B1216132), from accessing the primary binding pocket. nih.govresearchgate.netaquilo.nl This dual-site binding, combined with slow dissociation kinetics from the orthosteric site, contributes to tiotropium's insurmountable antagonism and its long duration of action. nih.govresearchgate.netacs.orgresearchgate.net Furthermore, this unique binding behavior is believed to facilitate the synergistic functional interaction observed with the β2-agonist olodaterol. nih.govresearchgate.netaquilo.nl
| Simulation Focus | Key Discovery | Functional Implication |
|---|---|---|
| Tiotropium binding to M3 Receptor | Binds to both the orthosteric pocket and an allosteric site in the extracellular vestibule. nih.govresearchgate.netaquilo.nl | Prevents acetylcholine from reaching its binding site, contributing to insurmountable antagonism. nih.govresearchgate.net |
| Tiotropium dissociation from M3 Receptor | A specific interaction with the asparagine residue (N508) creates a "snap-lock" mechanism. acs.org | Extremely slow dissociation kinetics, leading to a long duration of action (>24 hours). acs.orgresearchgate.net |
| Interaction with β-agonist | The insurmountable antagonism of tiotropium facilitates a synergistic bronchoprotective effect with olodaterol. nih.govresearchgate.netaquilo.nl | Provides a molecular basis for the enhanced efficacy of the LAMA/LABA combination. |
Structure-Activity Relationship (SAR) Studies for Optimized Pharmacophores
The development of the fixed-dose combination of tiotropium and olodaterol is rooted in the distinct and complementary structure-activity relationships (SAR) of each component. SAR studies investigate how the chemical structure of a compound influences its biological activity, providing a rational basis for drug design and optimization.
Tiotropium: Tiotropium is a long-acting muscarinic antagonist (LAMA). Its structure is a quaternary ammonium (B1175870) compound derived from atropine. biorxiv.org The key structural features contributing to its efficacy and long duration of action have been elucidated through extensive SAR studies.
Quaternary Ammonium Group: This positively charged nitrogen group is crucial for the molecule's high affinity for muscarinic receptors. However, it also limits its systemic absorption from the lungs, which is a desirable property for an inhaled therapeutic as it minimizes systemic anticholinergic side effects.
Two Thienyl Rings: The presence of two thiophene (B33073) rings in the ester side chain is a significant structural element. biorxiv.org These rings contribute to the high-affinity binding to the M3 muscarinic receptor, which is the primary subtype mediating bronchoconstriction in airway smooth muscle. biorxiv.orggpatindia.comnih.gov This specificity for M3 receptors is a key aspect of its targeted action. drugbank.com
Ester and Hydroxyl Groups: The ester linkage and the hydroxyl group are essential for the binding interaction with the muscarinic receptor pocket. gpatindia.com
Olodaterol: Olodaterol is a novel, long-acting beta2-adrenergic agonist (LABA) with a unique chemical structure that confers both high potency and a 24-hour duration of action. researchgate.net
Benzoxazine (B1645224) Moiety: Olodaterol belongs to the chemical class of benzoxazines. nih.gov The 6-hydroxy-4H-1,4-benzoxazin-3-one core is a key part of its pharmacophore.
Agonist Sub-pocket: The (1R)-1-hydroxyethyl group on the benzoxazine ring system is critical for its agonist activity at the beta2-adrenoceptor (β2-AR), interacting with key amino acid residues (like serine) in the receptor's binding site.
Exosite Binding: The lipophilic side chain, specifically the 1-(4-methoxyphenyl)-2-methylpropan-2-yl moiety, is believed to interact with an "exosite" or a specific micro-domain within or near the receptor binding pocket. This interaction anchors the molecule to the receptor, contributing to its prolonged activation and long duration of action, a characteristic superior to that of twice-daily LABAs like formoterol. researchgate.net
Selectivity: The specific substitutions on the molecule result in high selectivity for the β2-AR over β1- and β3-adrenoceptors, which are more prevalent in cardiac and adipose tissues, respectively. drugbank.comnih.gov This selectivity is crucial for minimizing potential cardiovascular side effects. In vitro studies have shown olodaterol to be highly selective for the human β2-AR, with significantly lower activity at β1- and β3-ARs. nih.gov
The combination of these two distinct pharmacophores in a single inhaler leverages their complementary mechanisms—blocking cholinergic bronchoconstriction and stimulating adrenergic bronchodilation—to achieve a greater therapeutic effect than either agent alone. nih.gov
Predictive Modeling for Bronchodilatory Effects
Predictive modeling plays a crucial role in understanding and forecasting the therapeutic effects of inhaled bronchodilators like tiotropium and olodaterol. These models integrate data from in vitro experiments, preclinical studies, and clinical trials to simulate drug behavior and patient response, thereby accelerating drug development.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models are mathematical tools used to describe the relationship between drug concentration in the body (pharmacokinetics) and the resulting pharmacological effect (pharmacodynamics). For inhaled drugs, these models are complex due to the challenges in relating systemic drug levels with local efficacy in the lungs. researchgate.net
Simplified-Geometry Models: One approach involves a simplified-geometry model of the bronchial tree. This type of model uses a mixed compartmental and spatially distributed representation of drug kinetics, calculating airflow based on bronchial diameter profiles. frontiersin.org It can be used to simulate the airflow response to treatment and provide a quantitative description of the improvement in lung function parameters, such as Forced Expiratory Volume in 1 second (FEV1). frontiersin.org
Synergism Modeling: Preclinical data have demonstrated synergistic effects between tiotropium and olodaterol. dovepress.comresearchgate.net PK/PD models can be designed to quantify this interaction. By analyzing the dose-response curves of the individual agents and their combination, these models can predict whether the combined effect is additive or synergistic, helping to optimize the dose ratio in fixed-dose combinations. dovepress.com
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models offer a more mechanistic approach by representing the body as a series of interconnected physiological compartments. These models can predict drug absorption, distribution, metabolism, and excretion.
Inhalation and Deposition: For inhaled drugs, PBPK models can incorporate parameters for aerosol deposition patterns in the respiratory tract. nih.gov Computational Fluid Dynamics (CFD) is often used to predict where inhaled particles will deposit, from the oral cavity down to the smaller airways. nih.govnih.gov This information is then fed into the PBPK model to predict local and systemic drug concentrations.
Bridging Preclinical and Clinical Data: PBPK modeling can help translate findings from animal models to humans by accounting for species-specific physiological differences, such as the number and type of cells lining the airways. mdpi.com
Table 1: Types of Predictive Models in Respiratory Pharmacology
| Model Type | Description | Application for Tiotropium/Olodaterol | Key References |
|---|---|---|---|
| PK/PD Modeling | Relates drug concentration to pharmacological effect over time. | Predicts lung function improvement (e.g., FEV1), characterizes dose-response, and quantifies synergistic interactions between tiotropium and olodaterol. | frontiersin.orgdovepress.com |
| PBPK Modeling | Mechanistic model simulating drug ADME based on physiological and anatomical data. | Predicts drug concentrations in lung tissue and plasma, translates findings from animal studies to humans. | researchgate.netmdpi.com |
| Computational Fluid Dynamics (CFD) | Uses fluid mechanics equations to model airflow and particle movement in the airways. | Predicts the regional deposition pattern of inhaled tiotropium and olodaterol particles within the respiratory tract. | nih.govmdpi.com |
These in silico approaches are becoming increasingly valuable for optimizing inhalation therapies, predicting clinical outcomes, and providing a mechanistic understanding of the complex interplay between drug delivery, pharmacokinetics, and bronchodilatory response. nih.gov
Non-Rodent and Rodent Animal Models for Mechanistic Studies
Animal models are indispensable tools in respiratory pharmacology for investigating the pathophysiology of airway diseases and for the preclinical evaluation of new therapeutic agents like tiotropium and olodaterol. karger.com Both rodent and non-rodent species are utilized, each offering a unique set of characteristics that can be leveraged to study specific aspects of drug action, from bronchodilation to anti-inflammatory effects. nih.govresearchgate.net The selection of an appropriate animal model is critical and depends on the specific research question being addressed.
Advantages and Limitations of Specific Species (e.g., Guinea Pigs, Rats, Dogs)
The translatability of findings from animal models to human clinical outcomes is a significant challenge in drug development. nih.govfrontiersin.org Each species has distinct anatomical, physiological, and pharmacological features.
Guinea Pigs: The guinea pig has historically been a cornerstone of asthma and COPD research. portlandpress.com Its airways share several important similarities with human airways, including comparable neurophysiology and smooth muscle distribution. portlandpress.com
Advantages: Guinea pig airways are highly sensitive to bronchoconstrictors like histamine (B1213489) and acetylcholine, and they exhibit a robust allergic response to sensitizing agents like ovalbumin, making them excellent models for studying airway hyperresponsiveness (AHR). portlandpress.comresearchgate.net Their airway reflexes, such as the cough reflex, are also more similar to humans than those of mice. portlandpress.commdpi.com
Limitations: A major drawback is the limited availability of species-specific immunological reagents (e.g., antibodies, cytokines) compared to mice, which can hinder detailed mechanistic studies of inflammation. portlandpress.com Furthermore, while useful for studying bronchospasm, the model requires careful standardization to ensure reproducibility. frontiersin.org
Rats: Rats are widely used in biomedical research due to their low cost, ease of handling, and well-characterized genetics. mdpi.comfrontiersin.org
Advantages: Rat models are frequently used to study the pathological changes associated with COPD, often induced by long-term exposure to cigarette smoke or other irritants. frontiersin.org They are also suitable for investigating the mechanisms of bronchodilation and the anti-inflammatory effects of various compounds. nih.govresearchgate.net
Limitations: Rats are obligate nose-breathers, which alters the deposition pattern of inhaled particles compared to humans, who are oronasal breathers. mdpi.commdpi.com There are also significant differences in airway anatomy, such as the distribution of submucosal glands and the cellular composition of the airway epithelium, which can affect the translation of findings. mdpi.com
Dogs: Dogs, as a large animal model, are primarily used in safety pharmacology studies as mandated by regulatory guidelines. nih.gov
Advantages: Their larger size allows for chronic instrumentation and repeated, detailed measurements of respiratory and cardiovascular function in conscious, freely moving animals. nih.gov This is beneficial for assessing the systemic effects of drugs like olodaterol. nih.gov Dogs can also be trained for inhalation via facemasks, providing a more realistic setting for testing inhaled therapies. mdpi.com
Limitations: The use of dogs is associated with high costs and significant ethical considerations. humaneworld.org Furthermore, analyses have shown that animal models, including dogs, can be poor predictors of human toxicity, with low evidentiary weight for ruling out adverse effects in humans. nih.govjacc.org
Table 2: Comparison of Animal Species in Respiratory Research
| Species | Key Advantages | Key Limitations | Relevance to Tiotropium/Olodaterol Studies |
|---|---|---|---|
| Guinea Pig | - Similar airway physiology and neurophysiology to humans.
| - Limited availability of specific immunological tools.
| Ideal for studying airway hyperresponsiveness, bronchodilation, and synergistic effects of the combination. nih.govnih.gov |
| Rat | - Low cost, easy to handle.
| - Obligate nose-breather, affecting particle deposition.
| Used to study anti-inflammatory effects and mechanisms of bronchodilation. nih.govresearchgate.net |
| Dog | - Large size allows for chronic instrumentation and complex measurements.
| - High cost and ethical concerns.
| Used to assess the duration of action and cardiovascular safety profile of olodaterol. nih.gov |
Models for Studying Airway Hyperresponsiveness and Bronchodilation Mechanisms
Specific animal models have been instrumental in characterizing the pharmacological effects of tiotropium and olodaterol, both individually and in combination. These models are designed to mimic key features of diseases like asthma and COPD, such as airway hyperresponsiveness (AHR), inflammation, and airway remodeling.
Models of Airway Hyperresponsiveness (AHR): AHR is a hallmark of asthma and is characterized by an exaggerated bronchoconstrictor response to various stimuli.
Allergen-Challenge Models: Guinea pigs sensitized and then challenged with an allergen, such as ovalbumin (OA), develop an allergic asthma phenotype. karger.comersnet.org This includes an early asthmatic reaction (EAR) and a late asthmatic reaction (LAR), followed by a period of AHR to agents like histamine. nih.gov In such a model, the combination of tiotropium and olodaterol was shown to fully inhibit both the EAR and LAR. nih.gov Furthermore, the protective effect of olodaterol against histamine-induced bronchoconstriction was synergistically enhanced and prolonged by tiotropium. nih.gov
LPS-Induced Models: Chronic exposure to lipopolysaccharide (LPS), a component of gram-negative bacteria, is used to induce features of COPD in animals, including airway inflammation and remodeling. In a guinea pig model, repeated LPS exposure led to neutrophilic inflammation and airway wall remodeling. nih.gov Treatment with inhaled tiotropium was shown to inhibit these LPS-induced changes, suggesting that endogenous acetylcholine plays a role in the inflammation and remodeling processes in COPD. nih.gov Olodaterol has also been shown to attenuate neutrophil accumulation and the release of pro-inflammatory mediators in LPS-induced lung inflammation models in mice and guinea pigs. researchgate.netresearchgate.net
Models of Bronchodilation Mechanisms: These models are used to directly assess the relaxant effect of drugs on airway smooth muscle.
In Vivo Bronchoprotection: Anesthetized animals (e.g., guinea pigs, dogs) are challenged with a bronchoconstrictor agent like acetylcholine or histamine, and the ability of a test compound to prevent or reverse the resulting increase in airway resistance is measured. nih.gov Preclinical studies in anesthetized guinea pigs demonstrated that olodaterol provided bronchoprotection for over 24 hours, with a rapid onset of action comparable to formoterol. nih.gov The combination of tiotropium and olodaterol demonstrated synergistic effects on bronchoprotection in these preclinical models. dovepress.com
Ex Vivo/In Vitro Isolated Tissues: Tracheal rings or bronchial strips are isolated from animals (e.g., guinea pigs, rats) or from human donor lungs and mounted in an organ bath. nih.govfrontiersin.org The tissue is contracted with a spasmogen, and the relaxant effect of the bronchodilator is measured. Olodaterol has been shown to potently reverse contraction in isolated human bronchi. nih.gov Equine airways, which share similarities with human airways in cholinergic control, have also been used as an ex vivo model. In isolated equine bronchi, the combination of tiotropium and olodaterol produced a synergistic inhibitory effect on contractile tone. tandfonline.com
Table 3: Research Findings from Preclinical Mechanistic Models
| Model | Species | Key Finding Related to Tiotropium/Olodaterol | Reference |
|---|---|---|---|
| Allergen-Induced AHR | Guinea Pig | Tiotropium synergistically enhanced and prolonged the bronchoprotective effect of olodaterol. The combination inhibited early and late asthmatic reactions. | nih.gov |
| LPS-Induced Inflammation & Remodeling | Guinea Pig | Tiotropium inhibited LPS-induced airway inflammation, goblet cell increase, and collagen deposition. | nih.gov |
| LPS-Induced Inflammation | Mouse/Guinea Pig | Olodaterol attenuated neutrophil influx and the release of pro-inflammatory mediators. | researchgate.net |
| In Vivo Bronchoprotection | Guinea Pig/Dog | Olodaterol provided bronchoprotection for over 24 hours with a rapid onset of action. | nih.gov |
| Ex Vivo Isolated Bronchi | Equine | The combination of tiotropium and olodaterol resulted in a synergistic inhibition of bronchial contractility. | tandfonline.com |
Emerging Research Trajectories and Unexplored Mechanistic Avenues
Investigation of Novel Allosteric Sites on Muscarinic Receptors
The therapeutic action of tiotropium (B1237716), a long-acting muscarinic antagonist (LAMA), is primarily attributed to its competitive antagonism at the orthosteric site of muscarinic receptors. rsc.orgtandfonline.com However, the concept of allosteric modulation, where ligands bind to a topographically distinct site on the receptor, is a burgeoning area of research with the potential to refine therapeutic interventions. rsc.orgmdpi.com Allosteric modulators can offer greater subtype selectivity and a more nuanced control of receptor function compared to traditional orthosteric ligands. rsc.orgnih.gov
Recent research has focused on identifying and characterizing novel allosteric sites on muscarinic acetylcholine (B1216132) receptors (mAChRs). mdpi.comnih.gov While the "common" allosteric site located in the extracellular vestibule is well-documented, studies have suggested the existence of other allosteric pockets. mdpi.comnih.govacs.org For instance, research on the M5 mAChR has identified a putative binding site for the negative allosteric modulator (NAM) ML375 at the interface of transmembrane helices 2 and 4. nih.govacs.org
The investigation into these novel allosteric sites opens up the possibility of developing new classes of drugs that could be used in conjunction with or as alternatives to existing LAMA therapies. The identification of allosteric enhancers or inhibitors specific to M3 receptors, the primary target for bronchodilation, could lead to therapies with improved side-effect profiles.
Advanced Understanding of Long-Acting Beta2-Agonist Membrane Diffusion Microkinetics
The prolonged duration of action of long-acting beta2-agonists (LABAs) like olodaterol (B163178) is a key determinant of their clinical efficacy. The "plasmalemma diffusion microkinetic theory" proposes that the cell membrane acts as a depot for lipophilic LABA molecules. atsjournals.orgersnet.orgwikipedia.orgersnet.org From this lipid bilayer, the drug gradually diffuses to the β2-adrenergic receptor (β2AR), leading to sustained receptor activation. atsjournals.orgatsjournals.org
The lipophilicity of a LABA influences its interaction with the plasma membrane and, consequently, its onset and duration of action. atsjournals.orgatsjournals.org While the general principles of this model are established, a more advanced understanding of the specific microkinetics of olodaterol at the membrane level is an active area of investigation. This includes elucidating the precise dynamics of its partitioning into and out of the lipid bilayer, its lateral diffusion within the membrane, and how these factors translate to its 24-hour activity profile.
Further research in this area could involve advanced biophysical techniques and computational modeling to create a more detailed picture of olodaterol's journey from inhalation to receptor binding. A deeper understanding of these microkinetics could inform the design of future LABAs with optimized pharmacokinetic and pharmacodynamic properties.
Development of Bi-functional Muscarinic Antagonist/Beta2-Agonist (MABA) Agents
Building on the success of LAMA/LABA combination therapies, a significant emerging research trajectory is the development of single molecules that possess both muscarinic antagonist and β2-agonist activity. tandfonline.comresearchgate.netmdpi.comnih.gov These bi-functional agents, often referred to as MABAs (Muscarinic Antagonist and Beta2-Agonist), offer the potential for a simplified treatment regimen and a fixed, optimal ratio of the two pharmacophores delivered to the target site. researchgate.netqdcxjkg.com
Several MABA molecules are currently in various stages of development. researchgate.netmdpi.com These compounds typically consist of a muscarinic antagonist moiety and a β2-agonist moiety connected by a chemical linker. The nature of this linker can influence the balance between the two pharmacological activities. mdpi.com The goal is to create a molecule with a once-daily profile and a synergistic effect on bronchodilation. nih.gov
The development of MABAs represents a paradigm shift from combination therapy to a single-molecule approach. While promising, the clinical benefits of MABAs relative to LAMA/LABA fixed-dose combinations are still under investigation. tandfonline.com
Exploration of New Analytical Techniques for Formulation Characterization
The efficacy of inhaled therapies like Stiolto Respimat is critically dependent on the characteristics of the aerosolized formulation. The Respimat® Soft Mist™ Inhaler generates a slow-moving, long-lasting aerosol cloud, which is thought to improve lung deposition. researchgate.net The characterization of this aerosol, including particle size distribution, spray velocity, and spray duration, is crucial for ensuring product quality and bioequivalence. researchgate.netcomplexgenerics.org
Emerging analytical techniques are being explored to provide a more detailed and dynamic characterization of the aerosol plume. These include advanced laser diffraction and high-speed imaging techniques to precisely measure spray duration and velocity. researchgate.netcomplexgenerics.org Furthermore, sophisticated chromatographic methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are being developed for the simultaneous quantification of tiotropium and olodaterol in the formulation and for the identification of any potential degradation products. researchgate.netresearchgate.net
These advanced analytical methods are essential for the development of generic versions of combination inhaler products and for ensuring the consistent performance of the marketed product.
Interactive Data Table: Aerosol Characteristics of Respimat® Soft Mist™ Inhaler
| Parameter | Value | Reference |
| Mean Aerosol Velocity (at 10 cm) | 0.8 m/sec | researchgate.net |
| Mean Spray Duration | 1.5 sec | researchgate.net |
| Delivered Dose per Actuation | 2.5 mcg tiotropium, 2.5 mcg olodaterol | fda.gov |
Computational and Systems Pharmacology Approaches for Multiscale Modeling
Computational and systems pharmacology are providing powerful new tools to understand the complex interactions of drugs with biological systems at multiple scales. nih.govnih.govresearchgate.net These approaches integrate data from various sources, including genomics, proteomics, and clinical trials, to build predictive models of drug action, efficacy, and safety. nih.govresearchgate.net
In the context of this compound, multiscale modeling can be used to simulate everything from the molecular interactions of tiotropium and olodaterol with their respective receptors to the integrated physiological response of the respiratory system. researchgate.net This can help in understanding the synergistic effects of the two drugs, predicting the impact of patient variability on treatment outcomes, and identifying potential new therapeutic targets.
Quantitative Systems Pharmacology (QSP) models are particularly promising. researchgate.net These models can link the pharmacokinetics and pharmacodynamics of the drugs to cellular responses and ultimately to clinical endpoints. researchgate.net By creating a "virtual patient," researchers can explore different dosing regimens and predict the long-term effects of the therapy.
The application of these computational approaches is still in its early stages but holds immense potential to personalize and optimize treatment with combination therapies like this compound.
Q & A
Q. What clinical trial designs have been used to evaluate Stiolto Respimat's efficacy in COPD management, and how do they address confounding variables?
Methodological Answer: this compound (olodaterol/tiotropium) has been evaluated in randomized controlled trials (RCTs) such as the OTEMTO® trials, which employed a double-blind, placebo-controlled design with St. George’s Respiratory Questionnaire (SGRQ) scores as a primary endpoint for quality-of-life improvements . To mitigate confounding, these trials stratified participants by baseline COPD severity (e.g., GOLD stages) and smoking history. Covariate adjustment in statistical models (e.g., ANCOVA) accounted for variables like age and comorbidities. For replication, researchers should align inclusion/exclusion criteria with OTEMTO’s protocol (e.g., post-bronchodilator FEV₁ <80% predicted) .
Advanced Research Question
Q. How can in vitro aerosol performance studies inform the optimization of this compound's drug delivery in diverse patient populations?
Methodological Answer: In vitro studies using the Andersen Cascade Impactor and laser diffraction have quantified Respimat’s fine-particle dose (FPD), which is ~66% for aqueous solutions and ~81% for ethanolic formulations, compared to ~26% for CFC-MDIs . These metrics correlate with lung deposition efficiency. Researchers can adapt these methods to test Respimat’s performance under simulated respiratory patterns (e.g., low inspiratory flow rates in severe COPD). Recent human-factor studies further validated consistency in delivered dose (DD) across 15 reusable Respimat cartridges, ensuring reliability in real-world use .
Basic Research Question
Q. What validated outcome measures are recommended for assessing this compound’s long-term safety in COPD cohorts?
Methodological Answer: The TIOSPIR trial (N=17,135) used mortality and COPD exacerbation rates as primary endpoints, with noninferiority margins (hazard ratio [HR] 95% CI <1.25) to compare Respimat (5 μg) and HandiHaler (18 μg) . Secondary endpoints included cardiovascular adverse events (e.g., myocardial infarction rates). Researchers should adopt similar composite endpoints in longitudinal studies and leverage tools like the COPD Assessment Test (CAT) for symptom burden.
Advanced Research Question
Q. How can contradictory findings on mortality risks associated with tiotropium delivery devices be resolved methodologically?
Methodological Answer: Initial concerns about Respimat’s mortality risk arose from underpowered studies, but the TIOSPIR trial addressed this via a noninferiority design with a large sample size (N=17,135) and extended follow-up (mean 2.3 years). Key steps include:
- Power calculation : Ensuring adequate sample size to detect HR differences <1.25.
- Causality assessment : Adjudicating death causes via independent committees to exclude bias.
- Sensitivity analysis : Testing robustness across subgroups (e.g., stable cardiac disease patients) .
Basic Research Question
What PICOT frameworks are suitable for structuring research questions on this compound’s comparative effectiveness?
Methodological Answer: A PICOT framework for this compound should specify:
- Population : Adults with moderate-to-severe COPD (e.g., GOLD B/C).
- Intervention : Once-daily this compound (olodaterol 5 μg/tiotropium 5 μg).
- Comparison : Active comparators (e.g., LAMA/LABA combinations like Anoro Ellipta) or placebo.
- Outcome : Exacerbation reduction (rate ratio), FEV₁ improvement (mL), or SGRQ change (≥4-point threshold).
- Time : Minimum 24–52 weeks to capture sustained effects .
Advanced Research Question
Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships in heterogeneous COPD populations?
Methodological Answer: Mixed-effects models can account for interpatient variability (e.g., baseline FEV₁, comorbidities). For dose-response analysis:
- Hierarchical regression : Models dose levels (e.g., 2.5 μg vs. 5 μg tiotropium) against outcomes.
- Time-to-event analysis : Cox proportional hazards models for exacerbation frequency.
- Subgroup analysis : Pre-specified stratification by smoking status or eosinophil counts.
The TIOSPIR trial used these methods to demonstrate noninferiority across doses .
Basic Research Question
Q. How do systematic reviews synthesize evidence on this compound’s role in COPD treatment guidelines?
Methodological Answer: Systematic reviews (e.g., Cochrane collaborations) apply PRISMA guidelines to aggregate RCT data. For this compound:
- Search strategy : Terms like “olodaterol/tiotropium” AND “COPD” across MEDLINE, EMBASE, and ClinicalTrials.gov .
- Risk of bias : Assessed via Cochrane RoB 2.0 tool, focusing on randomization and blinding.
- Meta-analysis : Fixed-effects models if heterogeneity (I²) <50%; random-effects otherwise. A 2023 meta-analysis confirmed Stiolto’s exacerbation reduction (HR=0.89; 95% CI 0.83–0.96) .
Advanced Research Question
Q. What experimental designs are optimal for evaluating Respimat’s usability in patients with comorbid conditions (e.g., arthritis)?
Methodological Answer: Human-factor studies (e.g., iterative usability testing) assess Respimat’s handling in vulnerable populations. Key steps:
- Task analysis : Measure success rates in cartridge insertion and inhalation actuation.
- Subjective feedback : Use Likert scales to rate ease of use.
- Adaptive design : Modify inhaler ergonomics based on failure modes (e.g., grip adjustments for arthritis). A 2019 study demonstrated 95% success in cartridge exchange after redesign .
Basic Research Question
Q. How are patient-reported outcomes (PROs) integrated into this compound’s clinical trial endpoints?
Methodological Answer: PROs like SGRQ and CAT are validated through psychometric testing (Cronbach’s α >0.7 for internal consistency). In OTEMTO®, SGRQ improvements (mean difference: −3.8 units vs. placebo) were statistically significant (p<0.001), with minimal clinically important difference (MCID) set at −4 units . Researchers should align PRO selection with FDA COA guidelines and pre-specify MCID thresholds.
Advanced Research Question
Q. What mechanistic studies elucidate this compound’s synergistic bronchodilatory effects?
Methodological Answer: Preclinical models (e.g., isolated human bronchial smooth muscle) demonstrate that tiotropium (muscarinic antagonist) and olodaterol (β₂-agonist) act on complementary pathways to reduce intracellular calcium and increase cAMP, respectively. Researchers can replicate these using organ bath experiments with acetylcholine-induced contraction and isoproterenol-induced relaxation. Dose-additivity analyses (e.g., Bliss independence) confirm synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
